molecular formula C6H10O2 B1585251 n-Propyl acrylate CAS No. 925-60-0

n-Propyl acrylate

Cat. No.: B1585251
CAS No.: 925-60-0
M. Wt: 114.14 g/mol
InChI Key: PNXMTCDJUBJHQJ-UHFFFAOYSA-N
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Description

n-Propyl acrylate, also known as propyl 2-propenoate, is an organic compound with the molecular formula C6H10O2. It is an ester derived from acrylic acid and propanol. This compound is a colorless liquid with a characteristic acrid odor and is used in the production of various polymers and copolymers. It is primarily utilized in the manufacture of coatings, adhesives, and sealants due to its excellent adhesion properties and flexibility .

Mechanism of Action

Target of Action

n-Propyl acrylate, a member of the acrylate family, is primarily used in the production of polymers due to its highly reactive α,β-unsaturated carboxyl structure . The primary targets of this compound are the monomers in these polymer formulations .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the monomers. It participates in radical polymerization processes, reacting with the monomers to form polymers . This interaction results in changes to the structure and properties of the resulting polymers .

Biochemical Pathways

This compound affects the biochemical pathways involved in polymer formation. During the polymerization process, this compound undergoes a series of reactions with the monomers, leading to the formation of polymers . These polymers can have diverse properties depending on the specific monomers involved and the conditions of the polymerization process .

Result of Action

The result of this compound’s action is the formation of polymers with specific properties. These polymers can exhibit high glass transition temperatures, attractive mechanical properties, thermal stabilities, and transparency, making them suitable for a wide range of applications including plastics, floor polishes, paints, textiles, coatings, and adhesives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which the polymerization process occurs, such as temperature and the presence of catalysts, can affect the properties of the resulting polymers . Additionally, exposure to certain conditions, such as heat or light, could potentially lead to degradation of the polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propyl acrylate can be synthesized through the esterification of acrylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The reaction can be represented as follows:

CH2=CHCOOH+CH3CH2CH2OHCH2=CHCOOCH2CH2CH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} CH2​=CHCOOH+CH3​CH2​CH2​OH→CH2​=CHCOOCH2​CH2​CH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One common method involves the reaction of acrylic acid with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C, and the water formed is removed by azeotropic distillation. The crude product is then purified by distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: n-Propyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form poly(this compound) or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and propanol.

    Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

    Michael Addition: Typically carried out in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

n-Propyl acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl acrylate
  • Ethyl acrylate
  • Butyl acrylate
  • 2-Hydroxyethyl acrylate
  • 2-Ethylhexyl acrylate

Properties

IUPAC Name

propyl prop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PNXMTCDJUBJHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
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Related CAS

24979-82-6
Record name Propyl acrylate polymer
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DSSTOX Substance ID

DTXSID6061288
Record name 2-Propenoic acid, propyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 2-Propenoic acid, propyl ester
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Boiling Point

122 °C, BP: 63 °C at 100 mm Hg
Record name n-Propyl Acrylate
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Vapor Pressure

14.5 [mmHg]
Record name 2-Propenoic acid, propyl ester
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CAS No.

925-60-0, 24979-82-6
Record name Propyl acrylate
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Record name Propyl acrylate
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Record name 2-Propenoic acid, propyl ester, homopolymer
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Record name n-Propyl acrylate
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Record name 2-Propenoic acid, propyl ester
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Record name 2-Propenoic acid, propyl ester
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Record name Propyl acrylate
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Record name PROPYL ACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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